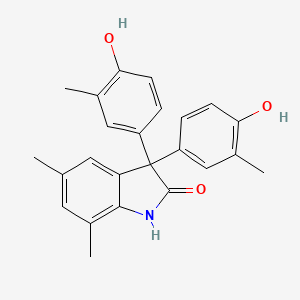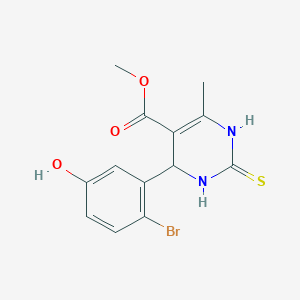
N-(3-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide
Descripción general
Descripción
N-(3-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide, also known as NPC 15437, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide 15437 is not fully understood. However, studies have shown that it may act as an inhibitor of the proteasome, which is involved in the degradation of proteins. This may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound 15437 has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and pain-relieving properties, it has also been shown to have anti-inflammatory activity. This suggests that it may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide 15437 is that it has been shown to have a relatively low toxicity profile in vitro. This makes it a promising candidate for further study as a potential therapeutic agent.
However, one limitation of this compound 15437 is that it has limited solubility in aqueous solutions, which may limit its potential applications in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its activity.
Direcciones Futuras
There are a number of potential future directions for the study of N-(3-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide 15437. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to better understand its mechanism of action and to develop targeted therapies based on its activity.
Another potential future direction is the study of this compound 15437 as a modulator of ion channels. Additional studies are needed to better understand its activity and potential applications in the treatment of pain.
Overall, this compound 15437 is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide 15437 has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound 15437 has anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer.
Another area of interest is its potential as a modulator of ion channels. This compound 15437 has been shown to modulate the activity of the TRPV1 ion channel, which is involved in pain perception. This suggests that this compound 15437 may have potential applications in the treatment of pain.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-nitro-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-14-5-4-6-15(12-14)20-18(23)13-7-8-16(17(11-13)22(24)25)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECOASBYGXMCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dichlorophenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925967.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromo-6-methoxyphenol](/img/structure/B3925968.png)
![(3S*,4S*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3925969.png)
![2-[(cyclohexyloxy)carbonyl]phenyl nicotinate](/img/structure/B3925987.png)
![3-(allylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925999.png)
![3-(benzylthio)-6-(3,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3926005.png)

![N-[2-(3-phenylpropoxy)phenyl]tetrahydrofuran-3-carboxamide](/img/structure/B3926022.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3926031.png)
![3-(ethylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3926044.png)
![10-bromo-6-(2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3926052.png)

![3-(allylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3926059.png)